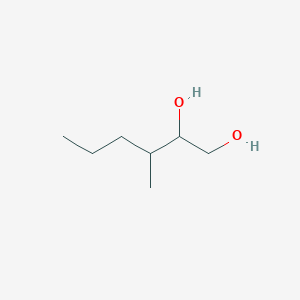

3-Methylhexane-1,2-diol

Description

Significance and Research Context of Vicinal Diols

Vicinal diols are a fundamental class of organic compounds with broad importance in synthetic and biological chemistry. fiveable.mefiveable.me Their significance stems from several key aspects:

Synthetic Intermediates: Vicinal diols are versatile precursors for the synthesis of a wide array of other functional groups. fiveable.me For instance, they can be oxidized to form aldehydes and ketones or undergo dehydration to yield alkenes. pearson.comchemistrysteps.com A notable reaction is the pinacol (B44631) rearrangement, where a vicinal diol rearranges to a ketone under acidic conditions. pearson.com

Protecting Groups: 1,2- and 1,3-diols are frequently employed as protecting groups for aldehydes and ketones, forming stable cyclic acetals under basic conditions that can be readily removed with acid. chemistrysteps.com

Natural Products and Biomolecules: The 1,2-diol motif is a common structural feature in numerous natural products, including carbohydrates and glycerol. fiveable.me The hydroxyl groups' ability to form hydrogen bonds is crucial for the structural integrity and biological functions of these molecules. fiveable.me

Industrial Applications: Due to their physical properties, such as high boiling points and low freezing points resulting from enhanced hydrogen bonding, simple diols like ethylene (B1197577) glycol and propylene (B89431) glycol are widely used as antifreeze agents. chemistrysteps.com

The reactivity of vicinal diols is largely dictated by the two adjacent hydroxyl groups, which can influence each other's properties and participate in intramolecular hydrogen bonding. fiveable.me This proximity affects the molecule's polarity, solubility, and conformational preferences. fiveable.me

Overview of 3-Methylhexane-1,2-diol as a Chiral Scaffold

The structure of this compound contains a chiral center at the third carbon atom, meaning it can exist as different stereoisomers (enantiomers and diastereomers). This chirality is of paramount importance in modern organic synthesis, particularly in the preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.

Chiral scaffolds are molecules that serve as a template or auxiliary in asymmetric synthesis, enabling the selective formation of one stereoisomer over another. The defined stereochemistry of the scaffold influences the stereochemical outcome of a reaction. While specific research detailing the extensive use of this compound as a chiral scaffold is not widely documented in the provided search results, its potential is evident from its structure. Chiral diols, in general, are valuable in asymmetric catalysis, often as precursors to chiral ligands for metal catalysts.

Scope and Research Objectives for the Compound

The primary research interest in this compound lies in its potential as a synthetic intermediate. Research objectives surrounding this compound and its analogs often focus on:

Asymmetric Synthesis: Developing efficient methods for the stereoselective synthesis of specific isomers of this compound. For instance, a patent describes a method for preparing (+)R-2-methyl-hexane-1,2-diol and (-)S-2-methyl-hexane-1,2-diol, highlighting the interest in obtaining optically active forms of similar diols. google.com

Synthetic Applications: Exploring its use as a building block in the total synthesis of more complex molecules, potentially including natural products or pharmaceuticals. smolecule.com

Catalysis: Investigating its derivatives as potential chiral ligands in asymmetric catalysis. The development of chiral ligands from optically pure diols is a significant area of research.

The synthesis of vicinal diols can be achieved through various methods, including the dihydroxylation of alkenes, either through syn-dihydroxylation using reagents like osmium tetroxide or anti-dihydroxylation via epoxidation followed by ring-opening. chemistrysteps.com The reduction of corresponding diketones is another common route. chemistrysteps.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | smolecule.comnih.govcymitquimica.com |

| Molecular Weight | 132.20 g/mol | smolecule.comnih.govcymitquimica.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62946-67-2 | smolecule.comnih.govchemsrc.com |

| Canonical SMILES | CCCC(C)C(CO)O | nih.gov |

| InChI Key | MSCWGJFHWUZSAO-UHFFFAOYSA-N | smolecule.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62946-67-2 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

3-methylhexane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-3-4-6(2)7(9)5-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

MSCWGJFHWUZSAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylhexane 1,2 Diol

Non-Stereoselective Synthetic Routes

Non-stereoselective methods provide racemic or diastereomeric mixtures of 3-methylhexane-1,2-diol. These routes are often straightforward and utilize common laboratory reagents.

The direct dihydroxylation of an alkene is a fundamental method for preparing 1,2-diols. The logical precursor for this compound is 3-methyl-1-hexene (B165624).

Syn-Dihydroxylation: This approach creates two new C-O bonds on the same face of the original double bond. masterorganicchemistry.com It can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute, and basic potassium permanganate (B83412) (KMnO₄). libretexts.orgsavemyexams.com The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester, which is then cleaved to yield the cis-diol. lumenlearning.comlibretexts.org To reduce the cost and toxicity associated with stoichiometric osmium tetroxide, the reaction is typically performed with a catalytic amount of OsO₄ and a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comlibretexts.org

Vicinal diols can be prepared by the reduction of α-hydroxy carbonyl compounds. For this compound, a suitable precursor would be an α-hydroxy ketone, such as 1-hydroxy-3-methylhexan-2-one.

The reduction of the ketone functional group can be readily achieved using common hydride reducing agents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent capable of reducing ketones and aldehydes. Treating 1-hydroxy-3-methylhexan-2-one with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would reduce the ketone to a secondary alcohol, yielding this compound.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can also be used for this transformation. smolecule.com However, given the presence of the hydroxyl group, it is less chemoselective than NaBH₄.

These reductive methods typically produce a mixture of diastereomers because the hydride can attack the carbonyl carbon from either face with nearly equal probability in the absence of steric or electronic directing groups.

The hydrolysis of epoxides serves as a general and reliable method for the synthesis of 1,2-diols. smolecule.com This route is closely related to the anti-dihydroxylation sequence but can be considered a distinct preparation starting from the epoxide itself. The required precursor, 3-methyl-1,2-epoxyhexane, can be synthesized from 3-methyl-1-hexene.

The epoxide ring opening can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water. The attack occurs at the more substituted carbon, leading to the diol.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking one of the epoxide carbons (typically the less sterically hindered one) and opening the ring. A subsequent protonation step yields the final diol.

Both pathways result in the formation of this compound as a racemic mixture.

Enantioselective and Diastereoselective Synthesis

Producing specific stereoisomers of this compound requires asymmetric synthesis techniques that control the formation of the two chiral centers at carbons 1 and 2.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. numberanalytics.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the alkene double bond. wikipedia.org

The reaction is typically performed using pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β. wikipedia.org

AD-mix-β contains the ligand (DHQD)₂PHAL.

AD-mix-α contains the ligand (DHQ)₂PHAL.

The choice of AD-mix determines the stereochemical outcome of the reaction. wikipedia.org For a terminal alkene like 3-methyl-1-hexene, these reagent systems can deliver high levels of enantioselectivity. A study on the closely related alkene, 1-hexene (B165129), demonstrates the typical efficacy of this method. rsc.org A thesis describing a synthetic approach to the natural product cylindrospermopsin (B110882) reported the use of Sharpless asymmetric dihydroxylation with AD-mix-β on a complex alkene substrate to prepare an intermediate, (3R,4S)-6-(benzyloxy)-4-((tert-butyldimethylsilyl)oxy)-3-methylhexane-1,2-diol. bangor.ac.ukbangor.ac.uk

| Substrate | Ligand System | Co-oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Expected Product Configuration (for 3-methyl-1-hexene) |

|---|---|---|---|---|---|

| 1-hexene | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆/K₂CO₃ | 99 | 92 | (R)-3-methylhexane-1,2-diol |

| 1-hexene | (DHQ)₂PHAL (in AD-mix-α) | K₃Fe(CN)₆/K₂CO₃ | - | - | (S)-3-methylhexane-1,2-diol |

Data for 1-hexene is used as a close analog to predict outcomes for 3-methyl-1-hexene. The yield and e.e. for AD-mix-α were not specified in the source but are expected to be similar to AD-mix-β.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed. wikipedia.org Evans oxazolidinone auxiliaries are widely used for this purpose, particularly in stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net

A potential route to a stereoisomer of this compound using this strategy could involve:

Acylation: An Evans oxazolidinone, for example (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Aldol Reaction: The N-propionyl imide is converted to its boron enolate, which then reacts with butanal. The bulky substituents on the chiral auxiliary direct the approach of the aldehyde, leading to the formation of a new C-C bond and two new stereocenters with high diastereoselectivity. wikipedia.org

Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved from the aldol product, typically via hydrolysis or reductive cleavage, to yield a β-hydroxy carboxylic acid or a β-hydroxy aldehyde/alcohol. Subsequent reduction of the remaining carbonyl group would furnish the 1,3-diol, which is not the target molecule. A more direct approach would involve an asymmetric alkylation or a different coupling strategy controlled by the auxiliary.

In a relevant synthesis of a cylindrospermopsin intermediate, a Brown crotylation step was used, which achieved a 93:7 diastereomeric selectivity, demonstrating the power of chiral reagents (which function similarly to auxiliaries) in controlling the stereochemistry of complex fragments. bangor.ac.ukbangor.ac.uk

| Chiral Auxiliary Type | Key Reaction | Typical Diastereoselectivity (d.r.) | General Product Type |

|---|---|---|---|

| Evans Oxazolidinone | Aldol Reaction | >95:5 | β-Hydroxy Carbonyl Compound |

| Pseudoephedrine Amide | Enolate Alkylation | >90:10 | α-Substituted Carbonyl Compound |

| Brown's Crotylboranes | Allylation | up to 93:7 bangor.ac.ukbangor.ac.uk | Homoallylic Alcohol |

Asymmetric Catalysis in Diol Formation

The synthesis of specific stereoisomers of this compound can be achieved with high enantioselectivity through asymmetric catalysis. A prominent method is the Sharpless asymmetric dihydroxylation, which converts alkenes into vicinal diols using osmium tetroxide in the presence of a chiral quinine ligand. wikipedia.org This reaction is highly effective for a wide range of alkenes and allows for the control of the chiral outcome by selecting either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) as the ligand. wikipedia.org For the synthesis of this compound, the precursor 3-methyl-1-hexene would be subjected to this reaction. The choice of AD-mix-α (containing (DHQ)₂-PHAL) or AD-mix-β (containing (DHQD)₂-PHAL) dictates which enantiomer of the diol is predominantly formed. wikipedia.org The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand, followed by a [3+2] cycloaddition with the alkene to form a cyclic intermediate. This intermediate is then hydrolyzed to yield the diol. wikipedia.org To reduce the amount of highly toxic osmium tetroxide, the reaction is typically run with a catalytic amount of osmium, which is regenerated by a co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.org

Another approach involves the asymmetric halolactonization of α,β-unsaturated acids using a chiral agent like L-proline or D-proline. google.com This method has been used to prepare the (+)R and (-)S enantiomers of 2-methyl-hexane-1,2-diol, which are key intermediates in the synthesis of prostaglandin (B15479496) analogs. google.com While not directly applied to this compound in the cited literature, the principle could be adapted.

Recent advancements in organocatalysis have also provided methods for the enantioselective functionalization of diols. rsc.org Chiral catalysts can be used to selectively acylate or silylate one hydroxyl group over the other in a racemic diol mixture, leading to a kinetic resolution. nih.govthieme-connect.com This strategy allows for the separation of enantiomers and the production of enantioenriched protected diols.

| Method | Catalyst/Reagent | Precursor | Key Features |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂-PHAL) | 3-Methyl-1-hexene | High enantioselectivity, predictable stereochemistry based on ligand choice. wikipedia.org |

| Asymmetric Halolactonization | L-proline or D-proline | Corresponding unsaturated acid | Provides access to specific stereoisomers. google.com |

| Organocatalytic Kinetic Resolution | Chiral organocatalyst | Racemic this compound | Separates enantiomers through selective functionalization. nih.govthieme-connect.com |

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective routes to chiral diols like this compound. These methods often utilize enzymes such as lipases, epoxide hydrolases, or dioxygenases to achieve high enantio- and regioselectivity under mild reaction conditions. uniovi.es

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the diol or its precursor. Lipases are frequently employed for the enantioselective acylation or hydrolysis of esters. researchgate.net For instance, a racemic mixture of this compound can be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. researchgate.net The choice of enzyme, acyl donor, and solvent can significantly influence the enantioselectivity of the reaction.

Another significant biocatalytic pathway involves the hydrolysis of epoxides. Epoxide hydrolases catalyze the ring-opening of epoxides to form vicinal diols. nih.govkegg.jp The asymmetric hydrolysis of racemic 3-methyl-1,2-epoxyhexane, the corresponding epoxide of 3-methyl-1-hexene, using a suitable epoxide hydrolase can yield enantiomerically enriched this compound. nih.govresearchgate.net This process can be designed as a kinetic resolution, where one enantiomer of the epoxide is selectively hydrolyzed, or as an enantioconvergent process, where both enantiomers of the racemic epoxide are converted to a single enantiomer of the diol. nih.gov

Dioxygenase enzymes, particularly those from Pseudomonas strains, can catalyze the dihydroxylation of alkenes to form cis-diols. core.ac.uk While much of the research has focused on aromatic compounds, these enzymes have also been shown to convert olefins. core.ac.uk The application of a suitable dioxygenase to 3-methyl-1-hexene could provide a direct biocatalytic route to the corresponding cis-3-methylhexane-1,2-diol.

| Method | Enzyme | Substrate | Product | Key Features |

| Enzymatic Kinetic Resolution | Lipase | Racemic this compound | Enantioenriched diol and acylated diol | High enantioselectivity achievable. researchgate.net |

| Epoxide Hydrolysis | Epoxide Hydrolase | Racemic 3-Methyl-1,2-epoxyhexane | Enantioenriched this compound | Can be a kinetic resolution or an enantioconvergent process. nih.gov |

| Alkene Dihydroxylation | Dioxygenase | 3-Methyl-1-hexene | cis-3-Methylhexane-1,2-diol | Direct conversion of the alkene to the diol. core.ac.uk |

Derivatization Strategies for Synthetic Intermediates

Protection Group Chemistry of the Diol Functionality

The hydroxyl groups of 1,2-diols like this compound are often protected to prevent unwanted side reactions during multi-step syntheses. The choice of protecting group is crucial and depends on the stability required for subsequent reaction conditions and the ease of its removal.

A common strategy for protecting 1,2-diols is the formation of cyclic acetals or ketals. chem-station.com For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst forms an acetonide (isopropylidene ketal), a five-membered dioxolane ring. highfine.com This is a robust protecting group, stable to most non-acidic conditions. Benzylidene acetals, formed with benzaldehyde, are another option and tend to form six-membered dioxane rings. highfine.com The stability of these cyclic derivatives allows for a wide range of chemical transformations on other parts of the molecule.

Silyl (B83357) ethers are also widely used for protecting hydroxyl groups. harvard.edu Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBSCl). The steric bulk of the silyl group influences its stability, with bulkier groups like TBDPS (tert-butyldiphenylsilyl) offering greater stability. harvard.edu It is possible to selectively protect one hydroxyl group over another, or to protect both. Deprotection is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Ester protecting groups, such as acetyl (Ac) or benzoyl (Bz), can also be employed. highfine.com These are introduced by reacting the diol with an acyl chloride or anhydride (B1165640) in the presence of a base. Ester groups are generally stable under neutral and acidic conditions but are readily cleaved by base-catalyzed hydrolysis. highfine.com

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | Acidic conditions | Stable to basic and neutral conditions. chem-station.comhighfine.com |

| Benzylidene Acetal | Benzaldehyde, acid catalyst | Acidic conditions, hydrogenolysis | Stable to basic and neutral conditions. highfine.com |

| Silyl Ethers (e.g., TBS, TES) | Silyl chloride (e.g., TBSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF), acidic conditions | Stability varies with the steric bulk of the silyl group. harvard.edu |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride, base | Basic hydrolysis (e.g., K₂CO₃, NH₃) | Stable to acidic and neutral conditions. highfine.com |

| Benzoyl (Bz) | Benzoyl chloride, base | Basic hydrolysis | More stable to hydrolysis than acetyl. highfine.com |

Selective Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound, being primary and secondary, exhibit different reactivities, which can be exploited for selective functionalization. Generally, the primary hydroxyl group is less sterically hindered and therefore more reactive towards many reagents. However, through the use of specific catalysts or reaction conditions, it is possible to selectively functionalize the secondary hydroxyl group.

Organocatalysis has emerged as a powerful tool for the site-selective functionalization of diols. rsc.org For instance, certain chiral bifunctional Lewis acid/Lewis base catalysts can direct the silylation to the secondary hydroxyl group with high selectivity. thieme-connect.com This is achieved through reversible covalent bonding of the catalyst to the diol, which positions the silylating agent for preferential reaction at the secondary site. thieme-connect.com This method can be used in a kinetic resolution of a racemic diol to obtain enantioenriched secondary-protected 1,2-diols. nih.govnih.gov

Boronic acids can also be used as catalysts to achieve site-selective reactions. They can form boronate esters with the diol, and subsequent intramolecular delivery of a reagent can lead to selective functionalization. rsc.org For example, boronic acid catalysts have been used for the selective oxidation of the secondary hydroxyl group in terminal diols to yield α-hydroxy ketones. rsc.org

In the absence of a directing catalyst, the inherent reactivity difference can be utilized. Under carefully controlled conditions, for example, using a bulky acylating or silylating agent at low temperatures, it may be possible to achieve selective protection of the primary hydroxyl group due to its lower steric hindrance.

Another strategy involves the use of an oxime as a directing group. acs.org A mono-oxime derivative of an alcohol can direct a palladium-catalyzed oxidation to a β C-H bond, leading to the formation of a protected 1,2-diol where the two hydroxyl groups are chemically differentiated. acs.org

Stereochemical Investigations of 3 Methylhexane 1,2 Diol

Analysis of Stereoisomers: Enantiomers and Diastereomers

3-Methylhexane-1,2-diol possesses two chiral centers at positions C2 and C3, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are:

(2R, 3R)-3-Methylhexane-1,2-diol

(2S, 3S)-3-Methylhexane-1,2-diol

(2R, 3S)-3-Methylhexane-1,2-diol

(2S, 3R)-3-Methylhexane-1,2-diol

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, often referred to as the anti- or threo-diastereomers. The (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair, known as the syn- or erythro-diastereomers. This nomenclature is based on the relative orientation of the substituents around the C2-C3 bond.

Table 1: Stereoisomers of this compound

| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationship |

|---|---|---|

| (2R, 3R)-3-Methylhexane-1,2-diol | anti (threo) | Diastereomer of (2R, 3S) and (2S, 3R) |

| (2S, 3S)-3-Methylhexane-1,2-diol | anti (threo) | Diastereomer of (2R, 3S) and (2S, 3R) |

| (2R, 3S)-3-Methylhexane-1,2-diol | syn (erythro) | Diastereomer of (2R, 3R) and (2S, 3S) |

| (2S, 3R)-3-Methylhexane-1,2-diol | syn (erythro) | Diastereomer of (2R, 3R) and (2S, 3S) |

The distinct spatial arrangement of the hydroxyl and methyl groups in these stereoisomers results in different physical and chemical properties, which is fundamental for their separation and individual characterization.

Determination of Absolute and Relative Configurations (R/S Nomenclature)

The absolute configuration of each chiral center in the stereoisomers of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For each stereocenter, the four attached groups are ranked, and the molecule is oriented so that the lowest priority group points away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups determines the configuration as either R (rectus, right) or S (sinister, left).

The determination of these configurations often relies on a combination of spectroscopic techniques and chemical correlation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, is a powerful tool. cymitquimica.com For vicinal diols like this compound, derivatization of the hydroxyl groups with a chiral agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral auxiliaries leads to the formation of diastereomeric esters. pharmacy180.com The different magnetic environments of the protons in these diastereomers result in distinguishable chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the absolute configuration. cymitquimica.compharmacy180.com

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of the stereoisomers of this compound is crucial for studying their individual properties. Various chiral resolution techniques are employed for this purpose.

Classical resolution involves the reaction of the racemic diol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization. For diols, this can be achieved by forming diastereomeric esters or acetals with a chiral acid or alcohol. A patent for the preparation of optically active 2-methyl-hexane-1,2-diol, a closely related compound, describes the use of L-proline and D-proline as chiral auxiliaries in an asymmetric halolactonization reaction to obtain the desired stereoisomers. google.com This highlights a synthetic strategy that can lead to enantiomerically enriched diols.

Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers. phenomenex.comshimadzu.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating the enantiomers of this compound. phenomenex.comshimadzu.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for the resolution of a wide range of chiral compounds, including alcohols and diols. mdpi.com The separation of diastereomers can often be achieved on a standard achiral stationary phase, while the resolution of enantiomeric pairs requires a chiral column. sigmaaldrich.com

Gas Chromatography (GC): Enantioselective GC is another valuable technique for the separation of volatile chiral compounds like the stereoisomers of this compound. researchgate.net This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.net The differential interaction between the enantiomers and the chiral selector results in their separation, allowing for their quantification.

Table 2: Chromatographic Separation Techniques for this compound Stereoisomers

| Technique | Stationary Phase Type | Principle |

|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the CSP leads to different retention times. shimadzu.commdpi.com |

| Enantioselective GC | Chiral Stationary Phase (e.g., cyclodextrin derivatives) | Formation of transient diastereomeric inclusion complexes with different stabilities, resulting in separation. researchgate.net |

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Enzyme-catalyzed reactions are particularly effective for the kinetic resolution of alcohols and diols.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic 1,2-diols through enantioselective acylation. nih.govresearchgate.net In a typical procedure, the racemic diol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as from Candida antarctica (CALB) or Pseudomonas cepacia. nih.govresearchgate.net One enantiomer is preferentially acylated, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 3-Methylhexane-1,2-diol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, connectivity, and stereochemical arrangement can be constructed. The presence of two chiral centers at the C2 and C3 positions in this compound results in complex spectra that require a combination of one-dimensional and two-dimensional techniques for full interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the 16 protons in the molecule. Due to the chirality at C2 and C3, protons on the same carbon (diastereotopic protons) can be chemically non-equivalent, leading to a complex spectrum. The chemical shifts (δ) are influenced by the electronic environment of the protons; protons near the electronegative oxygen atoms of the diol group are deshielded and appear at a lower field (higher ppm values) compared to those in the alkyl portion of the molecule. libretexts.org The standard reference for ¹H NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info

The expected ¹H NMR signals for this compound would be distributed across several regions. The protons of the two hydroxyl groups (-OH) would typically appear as broad singlets, with their chemical shift being variable and dependent on concentration and solvent. The protons on the carbons bearing the hydroxyl groups (C1-H₂ and C2-H) are expected to be the most downfield of the C-H signals. The remaining protons on the alkyl chain (C3-H, C4-H₂, C5-H₂, C6-H₃) and the methyl group at C3 would appear at higher fields.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles of ¹H NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C6-H ₃ | ~0.9 | Triplet (t) |

| C3-CH ₃ | ~0.9-1.1 | Doublet (d) |

| C5-H ₂ | ~1.2-1.4 | Multiplet (m) |

| C4-H ₂ | ~1.3-1.5 | Multiplet (m) |

| C3-H | ~1.5-1.7 | Multiplet (m) |

| C1-H ₂ | ~3.4-3.7 | Multiplet (m) |

| C2-H | ~3.6-3.9 | Multiplet (m) |

| OH | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum provides direct evidence for the number of non-equivalent carbon environments in a molecule. For this compound, all seven carbon atoms are chemically distinct due to the molecule's asymmetry, resulting in seven unique signals in the spectrum. acs.orgacs.org Similar to ¹H NMR, the chemical shifts of the carbon atoms are heavily influenced by the attached functional groups. The carbons bonded to the hydroxyl groups (C1 and C2) are significantly deshielded and resonate at the lowest field. The remaining alkyl carbons appear at higher fields. The multiplicity of each signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon) can be determined using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound This table is predictive and based on established ¹³C NMR correlations.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| C6 | ~14 | CH₃ |

| C3-CH₃ | ~16 | CH₃ |

| C5 | ~23 | CH₂ |

| C4 | ~29 | CH₂ |

| C3 | ~38 | CH |

| C1 | ~66 | CH₂ |

| C2 | ~75 | CH |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular structure by revealing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire carbon skeleton from one end to the other. For example, the C6-H₃ protons would show a correlation to the C5-H₂ protons, which in turn would correlate to the C4-H₂ protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). princeton.edugithub.io An HSQC spectrum is invaluable for definitively assigning each proton signal to its corresponding carbon in the backbone, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This technique is crucial for connecting different spin systems and confirming the placement of groups that lack protons, such as quaternary carbons. For this compound, HMBC would show correlations from the C3-methyl protons to carbons C2, C3, and C4, unequivocally confirming the location of the methyl branch.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The NOESY experiment is particularly powerful for determining the relative stereochemistry of the two chiral centers (C2 and C3). By observing which protons show spatial proximity, one can distinguish between the syn (erythro) and anti (threo) diastereomers of the molecule. ipb.pt

Chiral Shift Reagents and Anisotropic Effects in NMR

Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. libretexts.org To analyze the enantiomeric purity of a sample, chiral shift reagents (CSRs) are employed. These are typically chiral lanthanide complexes, such as derivatives of europium or praseodymium, that act as Lewis acids. libretexts.org

The hydroxyl groups of this compound can coordinate with the chiral shift reagent, forming transient diastereomeric complexes. Because diastereomers have different physical properties, their NMR spectra are distinct. libretexts.org This interaction causes a separation of the signals for each enantiomer in the NMR spectrum, a phenomenon known as induced anisotropic effect. By integrating the now-separated peaks, the ratio of the enantiomers in the mixture can be accurately determined. tcichemicals.com

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.com This allows for the determination of the exact mass , also known as the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). missouri.edu

For this compound, with the molecular formula C₇H₁₆O₂, the theoretical exact mass is calculated to be 132.115029749 Da . nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds that may have the same nominal mass (e.g., C₈H₂₀O, nominal mass 132). bioanalysis-zone.com

Ion Fragmentation Mechanisms and Diagnostic Ions

Electron Ionization Mass Spectrometry (EI-MS) of this compound (molar mass: 132.20 g/mol ) is characterized by fragmentation reactions that are typical for branched-chain diols. nih.govcymitquimica.comchemsrc.com The molecular ion, [C₇H₁₆O₂]⁺•, with a mass-to-charge ratio (m/z) of 132, may be observed, but it is often of low abundance due to the molecule's instability under EI conditions. libretexts.org Fragmentation is generally initiated by the cleavage of C-C bonds, which are weaker than C-H bonds, and by reactions influenced by the two hydroxyl groups. docbrown.infomsu.edu

Key fragmentation mechanisms for this compound include:

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the bond adjacent to the carbon atom bearing a hydroxyl group. libretexts.org For this compound, this can occur at several locations:

Cleavage of the C1-C2 bond results in the formation of the [CH₂OH]⁺ ion at m/z 31.

Cleavage of the C2-C3 bond is particularly significant as it leads to the formation of a stable secondary carbocation or an oxygen-stabilized ion. This cleavage can produce the [M - C₄H₉]⁺ fragment (loss of a butyl radical) resulting in an ion at m/z 75. This is supported by data from the isomeric compound 2-Methylhexane-1,2-diol, which also shows a significant peak at m/z 75. nih.gov

Cleavage at the Branch Point: The tertiary carbon at the C3 position represents a point of stability for a positive charge. Cleavage of the C3-C4 bond can lead to the loss of a propyl radical ([C₃H₇]•), generating a fragment ion at m/z 89.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols. This results in an ion at m/z 114 ([C₇H₁₄O]⁺•). This ion can subsequently undergo further fragmentation.

Alkyl Chain Fragmentation: Simple cleavage along the alkyl chain can produce a series of hydrocarbon fragments, though these are often less diagnostic than the fragments resulting from cleavage near the functional groups. msu.edu

A summary of the plausible diagnostic ions for this compound in EI-MS is presented below.

| m/z Value | Proposed Ion Structure | Formation Mechanism |

| 114 | [C₇H₁₄O]⁺• | Loss of H₂O from the molecular ion |

| 89 | [C₅H₉O₂]⁺ | Cleavage of C3-C4 bond (loss of C₃H₇•) |

| 75 | [C₃H₇O₂]⁺ | Cleavage of C2-C3 bond (loss of C₄H₉•) |

| 61 | [C₂H₅O₂]⁺ | Cleavage of C2-C3 bond with charge on the oxygen-containing fragment |

| 43 | [C₃H₇]⁺ | Propyl cation from cleavage at C3-C4 |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |

This table is based on established fragmentation principles for alcohols and branched alkanes.

Tandem Mass Spectrometry (MS/MS)

Specific tandem mass spectrometry (MS/MS) experimental data for this compound is not extensively documented in the surveyed literature. However, the principles of the technique allow for a hypothetical analysis. In an MS/MS experiment, a specific precursor ion, such as the molecular ion ([M]⁺• at m/z 132) or a prominent fragment ion (e.g., the dehydrated ion at m/z 114), would be isolated. This selected ion is then subjected to collision-induced dissociation (CID) to generate a secondary set of product ions.

For instance, selecting the m/z 114 ion ([C₇H₁₄O]⁺•) as the precursor could help elucidate its structure by observing its fragmentation. The loss of various alkyl radicals from this ion would provide evidence for the original carbon skeleton and the location of the remaining oxygen atom. This technique is invaluable for distinguishing between isomers, as molecules with the same mass but different structures will often yield unique product ion spectra, providing a higher degree of confidence in structural assignment. slideshare.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alcohol and alkane functionalities. libretexts.org

O-H Stretching: A very strong and broad absorption band is expected in the region of 3650-3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: Strong absorptions between 2960 cm⁻¹ and 2850 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the hexane (B92381) backbone. docbrown.info

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the primary (at C1) and secondary (at C2) alcohols are expected to appear in the 1150-1050 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to C-H bending, C-C stretching, and C-O bending vibrations, which are unique to the molecule's specific structure. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H bonds typically produce weak Raman signals, the carbon skeleton of the molecule gives rise to strong, sharp peaks.

C-H and C-C Modes: The spectrum will show prominent peaks for C-H stretching vibrations (~2800-3000 cm⁻¹) and C-C stretching and skeletal modes (~800-1200 cm⁻¹). libretexts.orgresearchgate.net

CH₂/CH₃ Bending: Scissoring and twisting modes for CH₂ and CH₃ groups are expected in the 1300-1500 cm⁻¹ region. researchgate.net

The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational characteristics, confirming the presence of key functional groups and providing insight into the carbon backbone structure.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Signal |

| O-H Stretch | 3650 - 3400 | Strong, Broad | Weak |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Strong |

| C-H Bend | ~1470 - 1370 | Medium | Medium |

| C-O Stretch | 1150 - 1050 | Strong | Medium |

| C-C Stretch | ~1200 - 800 | Medium-Weak | Strong |

This table is based on characteristic vibrational frequencies for organic functional groups. libretexts.org

X-ray Crystallography for Solid-State Structure (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The first and most critical requirement for this technique is the availability of a high-quality single crystal of the compound. anton-paar.com

A review of available scientific literature and chemical databases, including PubChem, indicates that a crystal structure for this compound has not been reported. nih.gov This is likely because the compound exists as a liquid at standard temperature and pressure. Growing a single crystal suitable for X-ray diffraction from a liquid often requires specialized, low-temperature crystallization techniques that present significant experimental challenges. Therefore, at present, there is no X-ray crystallographic data available to describe the solid-state structure of this compound.

Reactivity Profiles and Reaction Mechanisms of 3 Methylhexane 1,2 Diol

Oxidation Reactions of the Diol Functionality

The oxidation of 3-methylhexane-1,2-diol can proceed via several pathways, depending on the oxidizing agent and reaction conditions. The presence of both a primary (-CH₂OH) and a secondary (>CHOH) alcohol allows for selective oxidation or complete transformation.

Mild oxidizing agents, such as Pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the secondary alcohol to a ketone and the primary alcohol to an aldehyde. Stronger oxidizing agents, like those based on chromic acid (e.g., Jones reagent) or potassium permanganate (B83412) (KMnO₄), can further oxidize the primary alcohol to a carboxylic acid, while the secondary alcohol is converted to a ketone. ucalgary.ca

A characteristic reaction of vicinal diols is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken. chemistryscore.com Reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are specifically used for this transformation. chemistryscore.commasterorganicchemistry.com In the case of this compound, this cleavage would yield two carbonyl compounds. The secondary alcohol at position 2 would be oxidized to 2-pentanone, while the primary alcohol at position 1 would be oxidized to formaldehyde. chemistrysteps.comchemistrysteps.com

| Oxidizing Agent | Product(s) from this compound | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-Hydroxy-3-methylhexan-2-one and/or 2-Hydroxy-3-methylhexanal | Selective Oxidation (No Cleavage) |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 3-Methyl-2-oxohexanoic acid and/or 1-Hydroxy-3-methylhexan-2-one | Strong Oxidation (No Cleavage) |

| Potassium Permanganate (KMnO₄) | 3-Methyl-2-oxohexanoic acid | Strong Oxidation (Potential for Cleavage) |

| Sodium Periodate (NaIO₄) or Periodic Acid (HIO₄) | 2-Pentanone and Formaldehyde | Oxidative Cleavage |

Reductive Transformations

While diols are themselves products of reduction, they can undergo further reductive transformations, most notably deoxygenation to form alkenes. This process, known as deoxydehydration (DODH), involves the removal of both hydroxyl groups and the formation of a carbon-carbon double bond. rsc.orgroyalsocietypublishing.org

One classic method for the deoxygenation of vicinal diols is the Corey-Winter olefin synthesis. organic-chemistry.org This two-step procedure involves first converting the diol into a cyclic thiocarbonate. Subsequent treatment of the thiocarbonate with a trivalent phosphorus compound, such as trimethyl phosphite, leads to a stereospecific syn-elimination, yielding the corresponding alkene. organic-chemistry.orgorganicreactions.org For this compound, this would result in the formation of 3-methylhex-1-ene.

Catalytic deoxydehydration offers a more direct route, employing homogeneous catalysts based on high-oxidation-state metals like rhenium, molybdenum, or vanadium in the presence of a sacrificial reductant. rsc.orgroyalsocietypublishing.orgnih.gov These reactions transform vicinal diols into alkenes, with the specific catalyst system influencing reaction conditions and efficiency. rsc.org For instance, pyridinium perrhenate (B82622) salts have been shown to be effective catalysts for the DODH of diols at lower temperatures than many other systems. rsc.org

Nucleophilic and Electrophilic Reactions Involving Hydroxyl Groups

The hydroxyl groups of this compound are inherently nucleophilic due to the lone pairs of electrons on the oxygen atoms. This allows the diol to participate in a variety of reactions where it acts as a nucleophile.

Esterification: In the presence of an acid catalyst, diols react with carboxylic acids to form esters. chemguide.co.uk With this compound, this can lead to mono- or di-esters, depending on the stoichiometry of the reagents. Regioselective esterification can be a challenge, but specific methods like the Mitsunobu reaction have been developed to control which hydroxyl group reacts, although this often depends on the inherent stereochemistry of the diol. nih.govacs.org

Etherification: Similarly, the hydroxyl groups can be converted into ethers. The Williamson ether synthesis, for example, involves deprotonating the alcohol to form a more potent alkoxide nucleophile, which then displaces a halide from an alkyl halide. Regioselective mono-etherification of vicinal diols can also be achieved using specific catalysts, such as those based on tin(II) halides. skemman.isresearchgate.net

Acetal Formation: Diols can act as dinucleophiles, reacting with aldehydes or ketones to form cyclic acetals. chemistrysteps.comwikipedia.org This reaction is often used to protect the diol functionality or the carbonyl group during other synthetic steps.

Conversely, the carbon atoms attached to the hydroxyl groups can be made to act as electrophiles. The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate. This transformation makes the corresponding carbon atom susceptible to nucleophilic attack via an Sₙ2 mechanism. chemistrysteps.com For this compound, selective mesylation of the primary hydroxyl group followed by reaction with a nucleophile would lead to substitution at the C-1 position.

Cyclization and Rearrangement Pathways

Vicinal diols like this compound are prone to undergo characteristic rearrangement and cyclization reactions, often under acidic conditions.

The most prominent of these is the Pinacol (B44631) Rearrangement . This is an acid-catalyzed dehydration of a 1,2-diol that results in a carbonyl compound through a 1,2-migration of a substituent. aithor.com The mechanism begins with the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. uvic.ca For this compound, protonation and loss of water can occur at either C-1 (forming a primary carbocation) or C-2 (forming a tertiary carbocation). The tertiary carbocation at C-2 is significantly more stable and will form preferentially. This is followed by a 1,2-hydride shift from C-1 to the adjacent carbocation at C-2. Subsequent deprotonation of the remaining hydroxyl group yields the final product, 3-methylhexan-2-one.

| Reaction | Key Intermediate | Product of this compound |

|---|---|---|

| Pinacol Rearrangement | Tertiary carbocation at C-2 | 3-Methylhexan-2-one |

Intramolecular cyclization can also occur. Under acidic conditions, one hydroxyl group can be protonated to form a good leaving group, and the other hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic ether. wikipedia.org Another synthetic strategy involves converting the diol into a derivative where one hydroxyl becomes a good leaving group (e.g., a mesylate) in situ, which is then displaced by the other hydroxyl group to form a cyclic product, such as a seven-membered ucalgary.cachemistrysteps.comoxazepane ring in sugar-derived diols. researchgate.net

Mechanistic Studies of Diol-Containing Reaction Systems

The mechanisms governing the reactions of vicinal diols have been the subject of detailed study, providing insight into their reactivity.

Oxidative Cleavage Mechanism: The cleavage of vicinal diols with periodate proceeds through a cyclic periodate ester intermediate. ucalgary.ca The diol's hydroxyl groups attack the iodine atom of the periodate ion, forming a five-membered ring. chemistryscore.comchemistrysteps.com This cyclic ester then undergoes a concerted breakdown (a reverse cycloaddition) that cleaves the central C-C bond and results in the formation of two separate carbonyl compounds. masterorganicchemistry.com The requirement for a cyclic intermediate explains why cis-diols often react faster than trans-diols in rigid cyclic systems. chemistrysteps.com

Pinacol Rearrangement Mechanism: Mechanistic studies confirm that the pinacol rearrangement is a stepwise process initiated by the formation of a carbocation intermediate. uvic.caoup.com The regioselectivity of the reaction is determined by the relative stability of the possible carbocations; the more stable carbocation is formed preferentially. uvic.ca The subsequent migration of an adjacent group (hydride, alkyl, or aryl) is the key rearrangement step, driven by the formation of a more stable, resonance-stabilized protonated carbonyl species. conicet.gov.arnih.gov Kinetic studies and substituent effects have been used to probe the nature of the transition state for the migration step. uvic.caoup.com

Deoxydehydration (DODH) Mechanism: The general mechanism for DODH catalyzed by metal-oxo complexes involves three key steps: (1) condensation of the diol with the metal-oxo catalyst, (2) reduction of the resulting metal-diolate complex by a sacrificial reductant, and (3) extrusion of the alkene product, which regenerates the catalyst. royalsocietypublishing.org Computational studies on rhenium-catalyzed systems suggest that the reduction of the metal center (e.g., Re(VII) to Re(V)) can be the rate-determining step and that proton shuttling between the catalyst and substrate is integral to the mechanism. rsc.org

Applications of 3 Methylhexane 1,2 Diol in Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemistry to the final product. The defined stereochemistry of 3-Methylhexane-1,2-diol allows it to serve as a foundational element in the stereoselective synthesis of intricate organic structures.

While vicinal diols as a class are common motifs and valuable precursors in the synthesis of natural products, specific documented instances of this compound being used as a direct precursor in the total synthesis of a named natural product are not extensively reported in readily available scientific literature. However, the structural motif is relevant to polyketide and other natural product classes where stereocontrolled introduction of hydroxylated and methylated carbon chains is required.

There is a general acknowledgment that this compound can serve as an intermediate in the synthesis of more complex organic molecules, which may include active pharmaceutical ingredients (APIs) and agrochemicals. Its bifunctional nature allows for sequential or differential modification of the two hydroxyl groups, enabling the construction of diverse molecular scaffolds. However, specific, publicly documented synthetic routes to commercial pharmaceuticals or agrochemicals that feature this compound as a key intermediate are not prominently detailed in current research literature.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Chiral diols are frequently employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed asymmetric reactions. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved from the molecule. Chiral ligands coordinate to a metal center to create a chiral catalytic environment.

Theoretically, this compound could be reacted with ketones or aldehydes to form chiral acetals, which can act as auxiliaries to direct subsequent diastereoselective reactions. Similarly, it could be elaborated into bidentate ligands, such as phosphines or amines, for use in asymmetric catalysis. Despite this potential, specific research detailing the successful application of this compound or its direct derivatives as highly effective ligands or auxiliaries in mainstream asymmetric catalysis is not widely published.

Polymer Chemistry Applications (If Applicable, Focusing on Monomer Properties)

Diols are fundamental monomers in condensation polymerization, reacting with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of a branched, chiral monomer like this compound into a polymer backbone could influence the material's properties in several ways:

Thermal Properties: The methyl branch can restrict chain mobility, potentially increasing the glass transition temperature (Tg) of the resulting polymer.

Crystallinity: The irregular, chiral structure might disrupt chain packing, leading to more amorphous materials with lower crystallinity.

Optical Properties: The presence of chiral centers could, in principle, lead to polymers with specific optical activity.

Despite these potential applications, there is a lack of specific studies or patents detailing the use of this compound as a monomer in polymer synthesis.

Derivatized Forms as Synthetic Tools

The most specific documented use of the this compound core structure is in the form of a more complex derivative used as an intermediate in multi-step organic synthesis. One such example is (2S, 3R, 5S)-5-(1,3-Dithian-2-yl)-3-methylhexane-1,2-diol . thieme-connect.describd.com

This compound, which incorporates the this compound framework, has been cited in the context of complex synthetic pathways. thieme-connect.describd.com In this derivative, one of the hydroxyl groups is protected, and a dithiane group has been introduced at the other end of the carbon chain. The dithiane group is a well-known synthetic tool, often serving as a masked carbonyl group (an acyl anion equivalent), which allows for carbon-carbon bond formations that would otherwise be challenging. thieme-connect.de

The use of this specific derivative highlights the role of the this compound structure as a chiral scaffold upon which other functionalities are built to create advanced, multi-functional synthetic intermediates.

Advanced Analytical and Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of diols like 3-Methylhexane-1,2-diol. Due to the compound's lack of a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or through derivatization to introduce a chromophore or fluorophore for enhanced sensitivity with UV-Vis or Fluorescence Detectors (FLD).

For purity analysis, reversed-phase HPLC is commonly employed. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. This setup effectively separates this compound from non-polar and some polar impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram rsc.org.

Quantitative analysis often requires the development of a validated method with a calibration curve using standards of known concentration. In some cases, derivatization is employed to improve detection limits. For instance, a method analogous to the analysis of 3-chloro-1,2-propanediol involves oxidation with sodium periodate (B1199274), followed by derivatization of the resulting aldehyde with a fluorescent tagging agent like adenine, allowing for highly sensitive quantification via HPLC-FLD researchgate.net.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Refractive Index Detector (RID) or UV-Vis (following derivatization) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying and quantifying volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it ideal for this purpose.

For the analysis of diols, which have relatively low volatility and polar hydroxyl groups, derivatization is often performed prior to GC-MS analysis. This process converts the polar -OH groups into less polar, more volatile derivatives, resulting in improved peak shape and thermal stability. A common derivatization technique for vicinal diols is esterification with phenylboronic acid (PBA) to form a cyclic phenylboronic ester, which is highly suitable for GC analysis nih.govresearchgate.net.

The GC-MS method involves injecting the derivatized or underivatized sample into a heated injector port, where it is vaporized. The components are then separated on a capillary column (e.g., a non-polar HP-5MS) based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that allows for positive identification and quantification agriculturejournals.czoiv.int. The method is sensitive enough to detect impurities at trace levels patsnap.comgoogle.com.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 - 275 °C |

| Oven Program | Initial temp 50-80 °C, ramp at 10-15 °C/min to 250-280 °C, hold for 5-15 min researchgate.netrsc.org |

| MS Detector | Electron Impact (EI) ionization at 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | m/z 35-550 |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral compounds.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times sigmaaldrich.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are highly effective for the resolution of a wide range of chiral compounds, including diols rsc.orgconicet.gov.ar. The separation can be performed using HPLC in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being crucial for achieving optimal resolution mdpi.com.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100. A successful chiral separation method must achieve baseline resolution (Rs ≥ 1.5) to ensure accurate quantification of each enantiomer uma.es.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel® OD, OJ; Chiralpak® AD, AS mdpi.comnih.gov | Hexane (B92381)/Isopropanol, Ethanol (B145695), Methanol, Acetonitrile |

| Cyclodextrin-based | Rt-βDEX, CYCLOBOND™ gcms.cz | Methanol/Water, Acetonitrile/Buffer |

| Pirkle-type (Brush-type) | Whelk-O® 1 | Hexane/Isopropanol/Ethanol |

Spectrophotometric and Titrimetric Methods for Diol Content

Spectrophotometric and titrimetric methods provide a classical chemical approach for the quantitative determination of the 1,2-diol functional group in this compound. These methods are based on the selective oxidative cleavage of the vicinal diol C-C bond by periodic acid (HIO₄) or its salts (e.g., NaIO₄), a reaction known as the Malaprade oxidation chesci.commasterorganicchemistry.comchemistrysteps.com.

Titrimetric Method: This approach involves treating a known quantity of the sample with a known excess of sodium periodate solution. The periodate selectively oxidizes the 1,2-diol. After the reaction is complete, the amount of unreacted periodate is determined by iodometric titration lcms.cz. Potassium iodide is added, which reacts with the remaining periodate to form iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator or an automated titrator to detect the endpoint lcms.czmetrohm.com. By performing a blank titration without the sample, the amount of periodate consumed, and thus the amount of 1,2-diol, can be accurately calculated lcms.cz.

Spectrophotometric Method: The Malaprade reaction can also be adapted for spectrophotometric analysis. One approach is to measure the consumption of periodate, which has a characteristic UV absorbance. A more common method involves quantifying one of the reaction products. The oxidation of a 1,2-diol produces two carbonyl compounds (aldehydes or ketones) chemistrysteps.com. These aldehydes can be reacted with a chromogenic reagent to produce a colored complex, the absorbance of which can be measured with a spectrophotometer. For example, a method has been proposed for determining periodate by forming a yellow-colored complex with tannic acid, which can be measured at 400 nm chesci.com. By measuring the decrease in periodate concentration after reaction with the diol, the diol content can be determined.

| Method | Principle | Measurement |

|---|---|---|

| Titrimetry | Reaction of the diol with excess sodium periodate, followed by back-titration of the unreacted periodate with sodium thiosulfate lcms.cz. | Volume of titrant required to reach the endpoint. |

| Spectrophotometry | Measurement of the decrease in periodate concentration or the formation of a colored product after the periodate oxidation reaction chesci.com. | Absorbance of light at a specific wavelength. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic properties of 3-Methylhexane-1,2-diol. jocpr.com By solving approximations of the Schrödinger equation, these methods can predict a molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nrel.gov

A common approach involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. jocpr.com For a molecule like this compound, this would involve selecting a suitable functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G* or def2-TZVP) to achieve a balance between accuracy and computational cost. nrel.gov The resulting optimized geometry corresponds to a stable conformation of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Below is a hypothetical table of optimized geometric parameters for a stable conformer of this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-O1 | 1.43 Å |

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C2-O2 | 1.43 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C3-C(methyl) | 1.53 Å |

| Bond Angle | O1-C1-C2 | 109.5° |

| Bond Angle | C1-C2-O2 | 109.5° |

| Bond Angle | C1-C2-C3 | 111.0° |

| Dihedral Angle | O1-C1-C2-O2 | 60.0° (gauche) |

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The interactions between atoms are described by a force field, which is a set of empirical energy functions and parameters. By simulating the system for a sufficient length of time (nanoseconds to microseconds), a trajectory of atomic positions and velocities is generated. youtube.comacs.org

Analysis of this trajectory allows for the identification of the most stable and frequently occurring conformations. nih.gov This is often achieved by monitoring the evolution of key dihedral angles and clustering the structures based on their geometric similarity. The relative populations of different conformers can be estimated from their free energies, which can be calculated from the simulation data. nih.gov For diols, the orientation of the hydroxyl groups and the carbon backbone are of particular interest, as intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. semanticscholar.org

The following table presents a hypothetical set of key dihedral angles for the most populated conformers of this compound in an aqueous environment, as might be determined from an MD simulation.

| Conformer | Dihedral Angle (O1-C1-C2-O2) | Dihedral Angle (C1-C2-C3-C4) | Relative Population |

|---|---|---|---|

| 1 (gauche, anti) | ~60° | ~180° | 45% |

| 2 (anti, gauche) | ~180° | ~60° | 30% |

| 3 (gauche, gauche) | ~60° | ~60° | 15% |

| 4 (Other) | - | - | 10% |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant.

The most common approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.netnih.gov The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. nih.gov The isotropic shielding constant is then used to calculate the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For flexible molecules like this compound, it is often necessary to calculate the NMR parameters for multiple low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts to obtain a value that is comparable to the time-averaged experimental spectrum. nih.gov The choice of DFT functional and basis set can significantly impact the accuracy of the predicted shifts, and empirical scaling factors are sometimes applied to improve the agreement with experimental data. researchgate.netaps.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1-H | 3.4 - 3.6 | ~68 |

| C2-H | 3.7 - 3.9 | ~75 |

| C3-H | 1.5 - 1.7 | ~40 |

| C4-H₂ | 1.2 - 1.4 | ~30 |

| C5-H₂ | 1.3 - 1.5 | ~23 |

| C6-H₃ | 0.9 | ~14 |

| C3-CH₃ | 0.9 - 1.0 | ~16 |

| O-H | 2.0 - 4.0 (variable) | - |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

For a diol, potential reactions of interest could include oxidation, dehydration, or etherification. chemistrysteps.com To study such a reaction computationally, one would propose a plausible reaction pathway and then use quantum chemical methods to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. jocpr.com

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to find transition state structures. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. rsc.org

The hypothetical data below illustrates the kind of information that could be obtained from a theoretical study of the acid-catalyzed dehydration of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of vicinal diols has traditionally relied on methods that can be costly and environmentally hazardous, often employing stoichiometric amounts of toxic heavy-metal oxidants like osmium tetroxide. researchgate.net The future of chemical synthesis for compounds like 3-Methylhexane-1,2-diol lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Emerging research highlights several promising green alternatives:

Biocatalysis : The use of whole-cell or isolated enzyme systems offers a highly selective and environmentally benign route. Cascade biocatalysis, for instance, could employ engineered microorganisms like Escherichia coli to achieve enantioselective dihydroxylation of the corresponding alkene precursor under mild, aqueous conditions. researchgate.net Epoxide hydrolases also present a powerful tool for the enantioconvergent hydrolysis of racemic epoxides, yielding specific enantiomers of the target diol. researchgate.net

Photocatalysis and Electrochemistry : Mild and sustainable methods based on electrochemistry, electrophotochemistry, and photocatalysis are being developed for the dihydroxylation of activated substrates. researchgate.net These techniques obviate the need for chemical oxidants by using light or electrical energy to drive the transformation, significantly reducing waste. researchgate.net

Benign Catalysts and Solvents : Research into iodine-catalyzed dioxygenation of alkenes in water using green oxidants like tert-butylhydroperoxide (TBHP) presents an operationally simple and sustainable protocol. organic-chemistry.org Furthermore, the application of sonochemistry, which uses ultrasound irradiation, could facilitate the reaction in water alone, avoiding organic solvents and harsh acid or base catalysts entirely. researchgate.net

| Methodology | Key Features | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional (e.g., OsO₄) | Uses heavy-metal oxidants. | High efficiency and stereoselectivity. researchgate.net | High toxicity, cost, and waste generation. researchgate.net |

| Biocatalysis (Enzymatic) | Uses enzymes or whole cells (e.g., E. coli). researchgate.net | High enantioselectivity, mild conditions, biodegradable. researchgate.netalfachemic.com | Enzyme stability, substrate scope, and reaction optimization. |

| Electro/Photocatalysis | Driven by electricity or light. researchgate.net | Avoids chemical oxidants, high atom economy. researchgate.net | Typically limited to activated substrates; requires specialized equipment. |

| Green Catalysis (e.g., Iodine) | Uses non-toxic catalysts in benign solvents like water. organic-chemistry.org | Environmentally friendly, operationally simple. organic-chemistry.org | Achieving high stereoselectivity for an aliphatic substrate. |

Exploration of New Stereoselective Transformations

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. The biological and material properties of these isomers can vary significantly, making stereocontrol a critical aspect of its synthesis. While established methods like Sharpless Asymmetric Dihydroxylation (SAD) provide excellent enantioselectivity for a wide range of alkenes, future research will focus on novel and more versatile stereoselective transformations. nih.gov

Key areas for exploration include:

Organocatalysis : Chiral diols themselves, such as derivatives of BINOL and TADDOL, have been successfully employed as Brønsted acid organocatalysts to create chiral environments for various reactions. nih.govsigmaaldrich.com A future avenue of research could involve developing new chiral catalysts specifically designed for the asymmetric dihydroxylation of unactivated aliphatic alkenes, the precursors to this compound.